N-(pyridin-3-ylmethyl)-3-(1H-tetrazol-1-yl)benzamide
Overview
Description
N-(pyridin-3-ylmethyl)-3-(1H-tetrazol-1-yl)benzamide is a synthetic organic compound that features a pyridine ring, a tetrazole ring, and a benzamide group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(pyridin-3-ylmethyl)-3-(1H-tetrazol-1-yl)benzamide typically involves multi-step organic reactions. A common approach might include:
Formation of the Pyridine Derivative: Starting with a pyridine derivative, the pyridine ring can be functionalized with a suitable leaving group.
Tetrazole Formation: The tetrazole ring can be introduced via a [2+3] cycloaddition reaction between an azide and a nitrile.
Benzamide Formation: The final step involves coupling the pyridine-tetrazole intermediate with a benzoyl chloride derivative under basic conditions to form the benzamide linkage.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and catalytic processes.
Chemical Reactions Analysis
Types of Reactions
N-(pyridin-3-ylmethyl)-3-(1H-tetrazol-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under strong oxidizing conditions, potentially leading to the formation of N-oxides or other oxidized derivatives.
Reduction: Reduction reactions could target the nitro groups or other reducible functionalities within the molecule.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents present.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce amines or alcohols.
Scientific Research Applications
N-(pyridin-3-ylmethyl)-3-(1H-tetrazol-1-yl)benzamide may have various applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigation as a potential therapeutic agent due to its structural features.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-(pyridin-3-ylmethyl)-3-(1H-tetrazol-1-yl)benzamide would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- N-(pyridin-2-ylmethyl)-3-(1H-tetrazol-1-yl)benzamide
- N-(pyridin-4-ylmethyl)-3-(1H-tetrazol-1-yl)benzamide
- N-(pyridin-3-ylmethyl)-4-(1H-tetrazol-1-yl)benzamide
Uniqueness
N-(pyridin-3-ylmethyl)-3-(1H-tetrazol-1-yl)benzamide may exhibit unique properties due to the specific positioning of the pyridine and tetrazole rings, which can influence its binding affinity, selectivity, and overall biological activity compared to similar compounds.
Properties
IUPAC Name |
N-(pyridin-3-ylmethyl)-3-(tetrazol-1-yl)benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N6O/c21-14(16-9-11-3-2-6-15-8-11)12-4-1-5-13(7-12)20-10-17-18-19-20/h1-8,10H,9H2,(H,16,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTHABCKSPAAQPG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C=NN=N2)C(=O)NCC3=CN=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N6O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.